molecular formula C13H13NaO3S B14682039 Sodium isopropylnaphthalenesulphonate CAS No. 28348-64-3

Sodium isopropylnaphthalenesulphonate

Cat. No.: B14682039
CAS No.: 28348-64-3
M. Wt: 272.30 g/mol
InChI Key: AZXQLMRILCCVDW-UHFFFAOYSA-M
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Description

Sodium isopropylnaphthalenesulphonate is an organic compound that belongs to the class of naphthalenesulfonates. It is a white crystalline solid that is soluble in water. This compound is widely used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension in solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropylnaphthalenesulphonate typically involves the sulfonation of isopropylnaphthalene. This process is carried out by reacting isopropylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various sulfonic acids, sulfinates, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium isopropylnaphthalenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: In biological research, it is used to solubilize proteins and other biomolecules.

    Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of sodium isopropylnaphthalenesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, such as proteins and lipids, facilitating their solubilization and dispersion. The compound can also form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions.

Comparison with Similar Compounds

  • Sodium naphthalenesulfonate
  • Sodium alkylnaphthalenesulfonate
  • Sodium aminonaphthalenesulfonate

Comparison: Sodium isopropylnaphthalenesulphonate is unique due to its isopropyl group, which enhances its hydrophobic interactions compared to other naphthalenesulfonates. This makes it particularly effective in applications requiring strong surfactant properties. Other similar compounds may lack this specific functional group, resulting in different solubility and interaction profiles.

Properties

CAS No.

28348-64-3

Molecular Formula

C13H13NaO3S

Molecular Weight

272.30 g/mol

IUPAC Name

sodium;5-propan-2-ylnaphthalene-1-sulfonate

InChI

InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1

InChI Key

AZXQLMRILCCVDW-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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